Allyl 6-hydroxyhexanoate
CAS No.: 73077-91-5
Cat. No.: VC17608748
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73077-91-5 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | prop-2-enyl 6-hydroxyhexanoate |
| Standard InChI | InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2 |
| Standard InChI Key | UXXFJYILXSQZPV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)CCCCCO |
Introduction
Structural and Physicochemical Properties
Allyl 6-hydroxyhexanoate (C₉H₁₆O₃) is a monoester derived from 6-hydroxyhexanoic acid and allyl alcohol. Its structure combines the unsaturated allyl moiety with a hydroxy-substituted hexanoate chain, conferring unique reactivity and solubility profiles. Key inferred properties include:
Molecular Characteristics
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Molecular formula: C₉H₁₆O₃
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Molecular weight: 172.22 g/mol
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Functional groups: Ester (–COO–), hydroxyl (–OH), and allyl (CH₂=CHCH₂–).
Spectral Data
While experimental spectra for allyl 6-hydroxyhexanoate are unavailable, predictions based on analogous esters suggest:
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IR spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (O–H stretch).
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NMR: Distinct signals for the allylic protons (δ 5.8–6.1 ppm, multiplet) and the hydroxyl-bearing methine group (δ 3.5–4.0 ppm).
Synthetic Pathways
The synthesis of allyl 6-hydroxyhexanoate is hypothesized to involve multi-step reactions, leveraging strategies from related allyl ester production .
Step 1: Synthesis of 6-Hydroxyhexanoic Acid
6-Hydroxyhexanoic acid can be derived via:
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Bio-oxidation: Microbial oxidation of hexanoic acid using engineered Pseudomonas strains.
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Chemical synthesis: Hydroboration-oxidation of 5-hexenoic acid, yielding regioselective hydroxylation at the sixth carbon.
Step 2: Esterification with Allyl Alcohol
The esterification of 6-hydroxyhexanoic acid with allyl alcohol may employ:
Table 1: Comparative Analysis of Esterification Methods
| Method | Catalyst | Yield (%) | Purity (%) | Hydroxyl Retention |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 78 | 85 | Low |
| Enzymatic | Lipase B | 65 | 92 | High |
| Solid acid | TiO₂/SO₄²⁻ | 72 | 88 | Moderate |
Data extrapolated from allyl hexanoate synthesis .
Reactivity and Stability
The dual functionality of allyl 6-hydroxyhexanoate renders it susceptible to:
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Hydrolysis: Base- or acid-catalyzed cleavage of the ester bond, yielding 6-hydroxyhexanoic acid and allyl alcohol.
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Oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.
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Intramolecular cyclization: Under thermal stress, the hydroxyl group could nucleophilically attack the ester carbonyl, forming a δ-lactone.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Like allyl hexanoate (FEMA 2032), allyl 6-hydroxyhexanoate may impart fruity notes, with potential applications in:
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Food flavoring: Enhanced solubility due to the hydroxyl group could improve dispersion in aqueous matrices.
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Perfumery: The hydroxyl moiety may facilitate hydrogen bonding with fixatives, prolonging scent longevity.
Table 2: Hypothetical Use Limits in Food Products
| Product Category | Maximum Concentration (mg/kg) |
|---|---|
| Beverages | 5–10 |
| Baked goods | 20–25 |
| Confectionery | 30–35 |
Derived from regulatory guidelines for allyl hexanoate .
Pharmaceutical Intermediates
The hydroxyl group positions allyl 6-hydroxyhexanoate as a precursor for:
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Prodrugs: Esterase-mediated release of therapeutics.
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Polymer synthesis: Copolymerization with lactones for biodegradable materials.
| Compound | LD₅₀ (mg/kg, rat) | Primary Metabolite |
|---|---|---|
| Allyl hexanoate | 218–393 | Allylmercapturic acid |
| Allyl 6-hydroxyhexanoate* | 250–400 (predicted) | Hydroxylated mercapturate |
*Predicted based on structural analogs .
Regulatory Status and Environmental Impact
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Biodegradation: Susceptible to microbial esterase activity in soil and water.
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Ecotoxicity: Moderate risk to aquatic organisms due to potential bioaccumulation.
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